Fmoc-N-amido-PEG8-acid
Overview
Description
Fmoc-N-amido-PEG8-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Scientific Research Applications
General Uses of Fmoc-N-amido-PEG8-acid
Fmoc-N-amido-PEG8-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This compound is useful for peptide synthesis . The 28-atom dPEG spacer allows the introduction of a medium-length, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry .
Application in Biomedical Engineering
- Specific Scientific Field : Biomedical Engineering .
- Summary of the Application : Fmoc-N-amido-PEG8-acid is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application or Experimental Procedures : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide Synthesis
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Fmoc-N-amido-PEG8-acid is a monodisperse PEG product that is useful for peptide synthesis . The 28-atom dPEG spacer allows the introduction of a medium-length, hydrophilic spacer onto either end of a peptide chain or between two peptide chains . Peptide PEGylation imparts water solubility to hydrophobic peptide chains . Also, PEGylated peptides have expanded hydrodynamic volumes, which can reduce or eliminate renal clearance, and are protected from proteolysis .
- Methods of Application or Experimental Procedures : The flexible dPEG spacer conjugates to peptides using conventional peptide synthesis chemistry . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
- Results or Outcomes : The combination of decreased renal clearance and protection from proteolysis contributes to longer in vivo circulation times for PEGylated (as compared to non-PEGylated) peptides . Additionally, PEGylation diminishes a peptide’s antigenicity .
Antibody-Drug Conjugates (ADCs) Synthesis
- Specific Scientific Field : Pharmaceutical Sciences .
- Summary of the Application : Fmoc-N-amido-PEG8-acid is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .
- Methods of Application or Experimental Procedures : The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
- Results or Outcomes : The use of Fmoc-N-amido-PEG8-acid as a linker in ADCs allows for the targeted delivery of drugs, improving the therapeutic index of the drug and reducing systemic toxicity .
Conjugations, Chemical Modifications, and Cross Linking
- Specific Scientific Field : Biochemistry .
- Summary of the Application : Fmoc-N-amido-PEG8-acid is used in various applications including conjugations, chemical modifications, and cross linking . These processes are fundamental in the study of protein function and in the development of new therapeutic agents .
- Methods of Application or Experimental Procedures : The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
- Results or Outcomes : The use of Fmoc-N-amido-PEG8-acid in these applications allows for the modification of proteins and other biomolecules, enabling the study of their function and the development of new therapeutic agents .
Modification of Biological Therapeutics
- Specific Scientific Field : Biopharmaceuticals .
- Summary of the Application : Fmoc-N-amido-PEG8-acid is used in the modification of biological therapeutics . This includes the development of new drugs and therapies that are based on biological molecules .
- Methods of Application or Experimental Procedures : The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
- Results or Outcomes : The use of Fmoc-N-amido-PEG8-acid in the modification of biological therapeutics allows for the development of new drugs and therapies that are more effective and have fewer side effects .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXGUCLTEWCVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140372 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-amido-PEG8-acid | |
CAS RN |
756526-02-0 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756526-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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